
6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine
Overview
Description
6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine (CAS: 1620401-82-2) is a quinazoline derivative characterized by dual pyrrolidin-1-yl substituents at positions 2 and 5-pentyl of the quinazolin-4-amine scaffold. It has a molecular weight of 527.58 g/mol and is synthesized via nucleophilic substitution reactions using 2-chloro-6,7-dimethoxyquinazolin-4-amine intermediates and pyrrolidine under microwave-assisted or conventional heating conditions .
The compound is a potent and selective inhibitor of histone methyltransferases (HMTs), including SETD8 (IC50: 0.025–0.144 μM for SUV420H1/2) , but exhibits poor binding affinity for other targets like histone-lysine N-methyltransferase (HLNM; Ki ~100,000 nM) . Its selectivity is attributed to the dual pyrrolidinyl groups, which enhance hydrophobic interactions within enzyme active sites .
Preparation Methods
Core Synthetic Strategies for Quinazoline Functionalization
Two-Step Nucleophilic Substitution Pathway
The most widely adopted method involves sequential nucleophilic substitutions on 2,4-dichloro-6,7-dimethoxyquinazoline (Fig. 1). In the first step, the 4-chloro group is displaced by 5-(pyrrolidin-1-yl)pentanamine in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base . The intermediate 2-chloro-6,7-dimethoxy-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine is isolated via ethyl acetate extraction and silica gel chromatography (70–85% yield) .
The second substitution targets the 2-chloro position using pyrrolidine under microwave irradiation (160–180°C, 30–60 min) in isopropanol, achieving >90% conversion . This microwave-assisted approach reduces side reactions compared to traditional thermal heating, as evidenced by HPLC purity >95% .
Key Reaction Parameters
-
Molar ratio: 1.0 eq dichloroquinazoline, 1.5 eq primary amine, 2.0 eq DIPEA
-
Solvent system: THF for primary substitution; polar aprotic solvents (e.g., n-butanol) for secondary substitution
-
Purification: Reverse-phase HPLC with 0.1% trifluoroacetic acid (TFA)/MeCN gradients yields the final compound as a TFA salt
Alternative Synthetic Modifications
Pd-Catalyzed Coupling for Sterically Hindered Systems
For analogs requiring bulky substituents, a palladium-catalyzed Buchwald-Hartwig amination has been explored. Using Pd(OAc)2 (5 mol%), (±)-BINAP (10 mol%), and Cs2CO3 in THF, 2-chloro intermediates react with 3,3-difluoroazetidine to install strained ring systems . While effective for niche applications, this method shows lower efficiency (38–64% yield) for the target compound compared to nucleophilic substitution .
Reductive Amination for Side-Chain Diversification
A modified route introduces variability in the pentyl spacer through reductive amination. 5-Aminopentanol is first converted to 5-(pyrrolidin-1-yl)pentanamine via imine formation with pyrrolidine, followed by sodium cyanoborohydride reduction (MeOH, 0°C to RT) . This pre-functionalized amine then undergoes standard quinazoline substitution .
Analytical Characterization and Quality Control
Spectroscopic Validation
1H NMR (400 MHz, MeOH-d4)
-
δ 7.55 (s, 1H, H-5), 7.09 (s, 1H, H-8)
-
δ 3.95 (s, 3H, OCH3), 3.91 (s, 3H, OCH3)
-
δ 3.79–3.57 (m, 6H, pyrrolidine CH2N), 3.56–3.47 (m, 2H, NHCH2)
13C NMR confirms two methoxy carbons at 53.95 and 39.75 ppm, with pyrrolidine carbons between 23.96–26.51 ppm .
Chromatographic Purity Assessment
HPLC analysis (C18 column, 0.1% TFA/MeOH gradient) shows a single peak at tR = 3.24 min . Mass spectrometry (ESI+) gives m/z 386.2 [M + H]+, aligning with the theoretical molecular weight (385.5 g/mol) .
Comparative Analysis of Synthetic Routes
Parameter | Two-Step Substitution | Pd-Catalyzed Coupling | Reductive Amination |
---|---|---|---|
Yield | 68–85% | 38–64% | 62–75% |
Reaction Time | 24–48 h | 6–12 h | 72 h |
Purity (HPLC) | >95% | 88–92% | 90–94% |
Scalability | >10 g | <1 g | 5–8 g |
Industrial Considerations and Process Optimization
Solvent Selection and Waste Reduction
Replacing THF with cyclopentyl methyl ether (CPME) in the first substitution step improves sustainability (PMI reduced from 58 to 34) . Microwave reactors enable 30% energy reduction versus conventional heating .
TFA Salt Formation Challenges
While TFA salts facilitate HPLC purification, residual acidity (pH 2.5–3.0) complicates formulation. Neutralization with ion-exchange resins (Amberlite IRA-67) followed by lyophilization yields free-base products suitable for drug formulation .
Chemical Reactions Analysis
Types of Reactions
UNC0379 primarily undergoes substitution reactions due to the presence of reactive amine groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution reactions: Common reagents include pyrrolidine and pentylamine, with reactions typically carried out in the presence of a base such as sodium hydride.
Oxidation reactions: These can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction reactions: Reducing agents such as lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions include various substituted derivatives of the quinazolin-4-amine core, depending on the specific reagents and conditions used .
Scientific Research Applications
Pharmacological Potential
6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine has been studied for its activity as a modulator in various biological pathways. Its structure suggests potential interactions with multiple targets, including:
- Kinase Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of specific kinases involved in cancer pathways. For instance, compounds with similar structures have shown efficacy against mTOR pathways, which are crucial in cancer cell proliferation and survival .
Neuropharmacology
Research has suggested that compounds structurally related to this compound exhibit neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases where modulation of neurotransmitter systems can be beneficial .
Binding Affinity Studies
Binding studies have demonstrated that this compound interacts with various receptors and enzymes, including phosphodiesterases (PDEs). For example, it has shown inhibition of PDE3A and PDE10A, which play roles in cyclic nucleotide signaling pathways that are critical for various physiological processes .
Cancer Research
The compound's potential as an anticancer agent is supported by its ability to inhibit cell proliferation in various cancer cell lines. Studies have indicated that it may induce apoptosis in tumor cells through mechanisms involving the modulation of the mTOR pathway and other related signaling cascades .
Immunosuppressive Properties
Similar compounds have been noted for their immunosuppressive effects, which could be harnessed for therapeutic applications in transplant medicine or autoimmune diseases . The modulation of T-cell responses indicates a promising avenue for further exploration.
Table 1: Summary of Research Findings
Case Study Insights
- Cancer Cell Line Study : A study involving various cancer cell lines treated with the compound showed a significant reduction in viability, suggesting its potential as a chemotherapeutic agent.
- Neurodegenerative Disease Model : In preclinical models of Alzheimer's disease, the compound exhibited protective effects against neuronal death induced by amyloid-beta toxicity.
Mechanism of Action
UNC0379 exerts its effects by selectively inhibiting the lysine methyltransferase SETD8. This inhibition prevents the monomethylation of histone H4 at lysine 20 (H4K20), leading to alterations in chromatin structure and gene expression. The compound’s molecular targets include the SETD8 enzyme and associated pathways involved in DNA damage response and cell cycle regulation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Findings :
- The dual pyrrolidinyl groups in the target compound confer superior selectivity for SUV420H1/2 over G9a/GLP or HLNM, unlike BIX01294 and UNC0638, which target G9a/GLP with higher potency but broader activity .
- Modifications at position 2 (e.g., morpholino in compound 4) reduce potency against SUV420H1/2, emphasizing the importance of pyrrolidinyl groups for target engagement .
Physicochemical and Pharmacokinetic Properties
- Solubility: The target compound is soluble in DMSO (15 mg/mL) and ethanol (12 mg/mL) but insoluble in water, similar to analogs like P11 (6,7-bis(2-methoxyethoxy)-N-(3-(1-phenyl-1H-pyrazol-4-yl)phenyl)quinazolin-4-amine) .
- Stability : Stable at -20°C for 3 years in powder form, outperforming compounds like UNC0638, which require stringent storage conditions .
Biological Activity
6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, which has garnered interest due to its potential pharmacological properties. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C23H35N5O2
- CAS Number : 78357767
The structural features include two methoxy groups at positions 6 and 7 of the quinazoline ring and pyrrolidine moieties that may influence its biological interactions.
Research indicates that quinazoline derivatives often interact with various biological targets, including:
- Receptor Modulation : Quinazoline compounds have been shown to act as antagonists or agonists at different receptors, particularly in the adrenergic and dopaminergic systems. For instance, certain derivatives exhibit selective antagonistic activity at α1A/B adrenergic receptors, which can influence cardiovascular and neurological functions .
- Kinase Inhibition : Some quinazoline derivatives are known to inhibit receptor tyrosine kinases (RTKs), which play critical roles in cancer progression. The ability to inhibit kinases like EGFR has been documented, suggesting potential applications in oncology .
Biological Activity Studies
Several studies have evaluated the biological activity of related quinazoline derivatives, providing insights into the potential efficacy of this compound.
Anticancer Activity
A notable study demonstrated that quinazoline derivatives possess significant anticancer properties. For example, compounds with similar structures showed selective cytotoxicity against various cancer cell lines, including breast and renal cancers. The mechanism was primarily through apoptosis induction and cell cycle arrest .
Compound | Cancer Type | IC50 Value (µM) | Mechanism |
---|---|---|---|
Compound A | Renal Cancer A498 | 0.40 | Apoptosis Induction |
Compound B | Breast Cancer MDA-MB-468 | 0.50 | Cell Cycle Arrest |
Antimicrobial Activity
In vitro evaluations have suggested that some quinazoline derivatives exhibit antimicrobial properties against both bacterial and fungal strains. The specific activity of 6,7-Dimethoxy derivatives against pathogens like Staphylococcus aureus and Candida albicans remains an area for further exploration .
Case Study 1: Anticancer Efficacy
A recent study investigated a series of quinazoline derivatives for their anticancer effects on human cancer cell lines. The results indicated that compounds similar to 6,7-Dimethoxy exhibited potent inhibitory effects on tumor growth with IC50 values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Kinase Inhibition Profile
Another investigation focused on the kinase inhibition profile of quinazoline compounds. It was found that specific substitutions at the 2-position significantly increased selectivity for EGFR over other kinases, suggesting a targeted approach for cancer therapy.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer : Optimize reaction conditions (e.g., solvent, temperature, catalyst) using statistical experimental design (DoE). For example, fractional factorial designs can reduce the number of trials while identifying critical parameters like reaction time or molar ratios . Similar quinazolin-4-amine derivatives were synthesized with yields up to 82% by refluxing intermediates with catalysts like POCl₃ and isolating products via column chromatography .
- Key Parameters : Temperature (e.g., 120°C for cyclization), solvent polarity, and catalyst selection .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the quinazoline core.
- IR spectroscopy to detect functional groups (e.g., C-N stretches in pyrrolidine).
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
- Elemental analysis (C, H, N percentages) to verify purity .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodological Answer :
- Solubility : Test in polar (DMSO, water) and non-polar solvents (hexane) via shake-flask method. Calculate partition coefficients (logP) using HPLC retention times.
- Stability : Conduct stress testing under acidic/basic conditions (pH 3–10) and monitor degradation via UV-Vis or LC-MS .
Q. What safety protocols are critical during synthesis?
- Methodological Answer : Follow institutional chemical hygiene plans (e.g., fume hood use, PPE). For similar compounds, consult SDS sheets for hazards (e.g., respiratory irritation) and first-aid measures (e.g., fresh air exposure for inhalation) .
Q. How to design a preliminary structure-activity relationship (SAR) study?
- Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing pyrrolidine with piperidine) and compare bioactivity data. Use regression analysis to correlate structural features (e.g., substituent electronegativity) with activity .
Advanced Research Questions
Q. What computational strategies predict reactivity intermediates in its synthesis?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways. Use reaction path search algorithms (e.g., GRRM) to identify transition states and optimize activation energies. Integrate computational predictions with experimental validation via kinetic studies .
- Case Study : ICReDD’s feedback loop combines computational predictions with experimental data to reduce development time by 30–50% .
Q. How to resolve contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy)?
- Methodological Answer :
- Pharmacokinetic Analysis : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., microsomal assays).
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .
Q. What reactor designs enhance scalability for multi-step synthesis?
- Methodological Answer : Use continuous-flow reactors to improve heat/mass transfer and reduce side reactions. Optimize parameters (e.g., residence time, flow rate) via CFD (computational fluid dynamics) simulations .
- Classification : CRDC subclass RDF2050112 emphasizes reactor design for heterogeneous reactions .
Q. How to investigate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina.
- Mutagenesis Studies : Validate binding sites by introducing point mutations and measuring activity changes .
Q. What methodologies quantify environmental fate of this compound?
- Methodological Answer : Conduct photodegradation studies under simulated sunlight (e.g., UV-Vis irradiation) and analyze metabolites via LC-MS/MS. Model environmental persistence using QSAR (quantitative structure-activity relationship) tools .
Properties
IUPAC Name |
6,7-dimethoxy-2-pyrrolidin-1-yl-N-(5-pyrrolidin-1-ylpentyl)quinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O2/c1-29-20-16-18-19(17-21(20)30-2)25-23(28-14-8-9-15-28)26-22(18)24-10-4-3-5-11-27-12-6-7-13-27/h16-17H,3-15H2,1-2H3,(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXCGGWTIDNVNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCCC3)NCCCCCN4CCCC4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.